3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
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Description
Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . They are extensively distributed in nature and have versatile synthetic applicability and biological activity .
Synthesis Analysis
A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . The structures of these compounds were confirmed by FTIR, MS, and 1H-NMR .Molecular Structure Analysis
The molecular structure of these thiophene derivatives was confirmed by various techniques such as FTIR, MS, and 1H-NMR . For example, the IR spectrum showed peaks corresponding to C–H stretching, C=C stretching, C=N stretching, C=O stretching (carbonyl), C–O–C stretching, C–S–C stretching (thiophene ring), and O–CH3 stretching (aromatic) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these thiophene derivatives include Gewald synthesis . This is a well-known method for the synthesis of thiophene derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of these thiophene derivatives were determined by various techniques. For example, the melting point of one of the compounds was found to be 95–98 °C .Future Directions
Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . Therefore, there is a pressing need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . This suggests that future research could focus on exploring the potential of thiophene derivatives in drug discovery .
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O6S/c1-13-16-8-7-15(28-22(24)20-5-4-10-30-20)12-18(16)29-23(25)21(13)14-6-9-17(26-2)19(11-14)27-3/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMGXWLEZXVWJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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